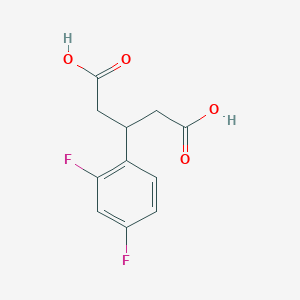

3-(2,4-Difluorophenyl)pentanedioic acid

Description

Properties

IUPAC Name |

3-(2,4-difluorophenyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O4/c12-7-1-2-8(9(13)5-7)6(3-10(14)15)4-11(16)17/h1-2,5-6H,3-4H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQUIQKNIOALOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650706 | |

| Record name | 3-(2,4-Difluorophenyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959246-68-5 | |

| Record name | 3-(2,4-Difluorophenyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 3-(2,4-Difluorophenyl)pentanedioic acid

The following technical guide details the chemical identity, synthesis, and application of 3-(2,4-Difluorophenyl)pentanedioic acid , a critical intermediate in the development of fluorinated GABA-B receptor agonists and neuroactive amino acids.

Executive Summary

3-(2,4-Difluorophenyl)pentanedioic acid (also known as 3-(2,4-Difluorophenyl)glutaric acid) is a dicarboxylic acid scaffold used primarily in medicinal chemistry for the synthesis of

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 3-(2,4-Difluorophenyl)pentanedioic acid |

| Common Name | 3-(2,4-Difluorophenyl)glutaric acid |

| CAS Number | 959246-68-5 |

| Molecular Formula | C₁₁H₁₀F₂O₄ |

| Molecular Weight | 244.19 g/mol |

| SMILES | OC(=O)CC(c1ccc(F)cc1F)CC(=O)O |

| Appearance | White to off-white crystalline solid |

| Melting Point | 140–143 °C (Typical) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| pKa (Calc) | 3.8 (COOH #1), 4.9 (COOH #2) |

Synthetic Methodology

The synthesis of 3-arylglutaric acids typically follows a Knoevenagel Condensation followed by hydrolysis and decarboxylation. Below is the optimized protocol for the 2,4-difluoro derivative, designed to minimize defluorination byproducts.

Route: Modified Knoevenagel-Michael Cascade

Step 1: Condensation

-

Reagents: 2,4-Difluorobenzaldehyde, Ethyl Acetoacetate (2 equiv.), Piperidine (cat.), Ethanol.

-

Mechanism: The aldehyde undergoes condensation with two equivalents of ethyl acetoacetate to form a bis-adduct intermediate.

-

Protocol:

-

Charge a reactor with 2,4-difluorobenzaldehyde (1.0 eq) and Ethanol (10 vol).

-

Add Ethyl Acetoacetate (2.2 eq) and Piperidine (0.1 eq).

-

Reflux for 6–8 hours until aldehyde consumption is >98% (HPLC).

-

Cool to precipitate the intermediate "bis" ester (often an oil that crystallizes upon standing).

-

Step 2: Hydrolysis & Decarboxylation

-

Reagents: 50% NaOH (aq), Ethanol.

-

Protocol:

-

Treat the intermediate ester with 50% NaOH at reflux for 4 hours.

-

Critical Step: Acidify carefully with HCl to pH 1–2 while maintaining temperature <10°C to prevent thermal decomposition before decarboxylation is controlled.

-

Heat the acidic solution to reflux to drive thermal decarboxylation.

-

Cool to 0°C. The product, 3-(2,4-Difluorophenyl)pentanedioic acid , precipitates as a white solid.

-

Recrystallize from Water/Ethanol (9:1).

-

Visualization: Synthesis Workflow

Figure 1: Synthetic pathway from 2,4-difluorobenzaldehyde to the target glutaric acid derivative.

Application in Drug Development

This compound is the obligate intermediate for synthesizing 3-(2,4-difluorophenyl)-GABA , a next-generation gabapentinoid/GABA-B agonist.

The "Glutaric Anhydride" Pathway

To convert the di-acid to the active pharmaceutical ingredient (API), it must undergo ring closure and subsequent opening.

-

Anhydride Formation: The acid is dehydrated using Acetic Anhydride to form 3-(2,4-difluorophenyl)glutaric anhydride .

-

Imide Formation: Reaction with ammonia or urea yields the cyclic imide.

-

Hofmann Rearrangement: The imide is subjected to hypobromite (or similar oxidative rearrangement conditions) to yield the beta-amino acid (GABA analog).

Why 2,4-Difluoro?

-

Metabolic Blockade: The fluorine atoms at the 2 and 4 positions block the primary sites of metabolic hydroxylation on the phenyl ring, significantly extending the half-life (

) compared to the non-fluorinated parent (Phenibut). -

Receptor Affinity: The electron-withdrawing nature of fluorine alters the pKa of the GABA amine/acid pharmacophore, potentially tuning affinity for the

subunit of voltage-gated calcium channels (gabapentinoid mechanism) or the GABA-B receptor.

Visualization: Downstream API Synthesis

Figure 2: Conversion of the glutaric acid intermediate to the neuroactive GABA analog.

Analytical Characterization

To validate the identity of CAS 959246-68-5, the following analytical signatures are expected:

-

¹H NMR (DMSO-d₆, 400 MHz):

- 12.1 ppm (s, 2H, -COOH )

- 7.3–7.5 ppm (m, 1H, Ar-H)

- 6.9–7.1 ppm (m, 2H, Ar-H)

- 3.4–3.6 ppm (m, 1H, Ar-CH )

- 2.4–2.7 ppm (m, 4H, -CH ₂-COOH)

-

Mass Spectrometry (ESI-):

-

[M-H]⁻ peak at m/z 243.1.

-

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye).[1]

-

GHS Labeling: Warning. H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling: Use standard PPE (gloves, goggles). The compound is stable at room temperature but should be stored under inert atmosphere if used for GMP synthesis to prevent moisture absorption.

References

-

National Institutes of Health (NIH). (2025). GABA Aminotransferase Inactivators and Addiction Treatment. PubMed Central. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Voriconazole Derivatives via Fluorinated Intermediates. Molecules. Retrieved from [Link]

Sources

Technical Guide: 3-(2,4-Difluorophenyl)pentanedioic Acid

Physicochemical Characterization & Synthetic Utility in Drug Development

Part 1: Executive Summary & Molecular Identity

3-(2,4-Difluorophenyl)pentanedioic acid (CAS: 959246-68-5) is a specialized dicarboxylic acid intermediate used primarily in the synthesis of fluorinated GABA-B receptor agonists . Structurally, it serves as the carbon backbone for 3-aryl-substituted

The incorporation of the 2,4-difluorophenyl moiety is a strategic medicinal chemistry modification. Fluorine substitution often enhances metabolic stability by blocking oxidative metabolism at the phenyl ring (specifically CYP450 oxidation) and increases lipophilicity, potentially improving blood-brain barrier (BBB) penetration compared to non-fluorinated analogs [1].

Table 1: Physicochemical Profile

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 244.19 g/mol | Critical for MS confirmation ( |

| Exact Mass | 244.0547 | Monoisotopic mass for HRMS |

| Physical State | White to Off-White Solid | Crystalline powder |

| Predicted pKa | ~3.8 (COOH #1), ~4.8 (COOH #2) | Typical for glutaric acid derivatives |

| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water at neutral pH |

Part 2: Synthetic Pathways & Production Logic

The synthesis of 3-(2,4-Difluorophenyl)pentanedioic acid typically follows a Michael Addition pathway. This route is preferred in process chemistry due to its scalability and the avoidance of hazardous organometallic reagents often required in alternative cross-coupling strategies.

Mechanism of Action

The core carbon skeleton is constructed by the conjugate addition of a malonate ester to a cinnamate derivative, followed by hydrolysis and decarboxylation. This establishes the glutaric acid backbone with the aryl substituent at the 3-position.

Experimental Protocol: Michael Addition Route

Note: All steps should be performed under an inert atmosphere (

-

Condensation: React 2,4-difluorobenzaldehyde with diethyl malonate (Knoevenagel condensation) to form the cinnamate intermediate.

-

Michael Addition: Treat the cinnamate with a second equivalent of diethyl malonate using sodium ethoxide (NaOEt) as the base.

-

Hydrolysis & Decarboxylation: Reflux the resulting tetra-ester in concentrated HCl/Acetic acid. This harsh acidic environment hydrolyzes the esters and facilitates the thermal decarboxylation of the geminal dicarboxylic acid groups, yielding the target pentanedioic acid [2].

Figure 1: Synthetic workflow for the production of 3-(2,4-Difluorophenyl)pentanedioic acid via the malonate pathway.

Part 3: Downstream Utility in Drug Design

The primary value of 3-(2,4-Difluorophenyl)pentanedioic acid lies in its conversion to 3-(2,4-difluorophenyl)-4-aminobutyric acid , a fluorinated analog of the GABA-B agonist Baclofen.

Conversion Logic

To convert the dicarboxylic acid (glutaric acid) to the amino acid (GABA analog), one carboxyl group must be selectively converted to an amine. This is classically achieved via cyclic anhydride formation followed by ammonolysis and a Hofmann or Curtius rearrangement [3].

-

Anhydride Formation: Dehydration of the pentanedioic acid using Acetic Anhydride (

) yields 3-(2,4-difluorophenyl)glutaric anhydride. -

Ammonolysis: Reaction with ammonia opens the ring to form the mono-amide (glutaramic acid).

-

Rearrangement: The amide group is subjected to Hofmann degradation (

) to yield the primary amine, resulting in the final GABA analog.

Figure 2: Conversion of the pentanedioic acid intermediate into a bioactive GABA analog.

Part 4: Analytical Characterization Protocols

Ensuring the identity and purity of this intermediate is critical, as impurities (such as incomplete decarboxylation products) can carry over into the final API.

1. Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization, Negative Mode (ESI-). Dicarboxylic acids ionize readily by losing a proton.

-

Expected Signals:

- : 243.18 m/z (Base Peak).

- : 487.37 m/z (Dimer, common in high concentrations).

-

Interpretation: The presence of the 2,4-difluoro substitution pattern typically results in specific fragmentation losses of

(44 Da) and HF (20 Da) in MS/MS experiments.

2. HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 210 nm (COOH absorption) and 260 nm (Phenyl ring absorption).

-

Self-Validation: The 2,4-difluorophenyl ring provides a distinct UV signature. Purity should be >98% by area normalization before proceeding to anhydride formation.

References

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

-

Pfizer Inc. (2008). "Process for the synthesis of GABA analogs." U.S. Patent 7,361,786.

A Technical Guide to the Solubility of 3-(2,4-Difluorophenyl)pentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The aqueous and organic solvent solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance and manufacturability. This in-depth technical guide addresses the solubility of 3-(2,4-Difluorophenyl)pentanedioic acid, a molecule of interest in contemporary drug discovery. In the absence of extensive published experimental data for this specific compound, this whitepaper provides a robust framework for understanding its solubility profile through theoretical predictions grounded in its structural characteristics. More importantly, it delivers a comprehensive, field-proven experimental protocol for the precise determination of its thermodynamic solubility. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a cornerstone for informed decision-making in lead optimization, preformulation, and formulation development.

Introduction: The Pivotal Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a fundamental parameter in the pharmaceutical sciences. For an orally administered drug, adequate aqueous solubility is often a prerequisite for absorption and, consequently, bioavailability.[1] Beyond its biopharmaceutical implications, solubility data is indispensable for various stages of drug development, including salt and polymorph screening, process chemistry, and the design of stable and effective dosage forms. This guide focuses on 3-(2,4-Difluorophenyl)pentanedioic acid, a dicarboxylic acid derivative whose solubility characteristics are dictated by a delicate interplay of polar and non-polar functionalities.

Theoretical Prediction of Solubility

A qualitative understanding of a molecule's solubility can be derived from its chemical structure. 3-(2,4-Difluorophenyl)pentanedioic acid is comprised of a pentanedioic acid (glutaric acid) backbone, which is inherently polar due to its two carboxylic acid groups, and a non-polar 2,4-difluorophenyl substituent.

The Influence of the Pentanedioic Acid Core

The parent structure, pentanedioic acid (glutaric acid), is a linear dicarboxylic acid. Its two carboxylic acid moieties are capable of acting as both hydrogen bond donors and acceptors, which generally confers good solubility in polar protic solvents like water and alcohols.[2][3] In fact, glutaric acid itself is highly soluble in water (over 50% w/w) and is also freely soluble in ethanol, ether, and chloroform.[4] This high polarity is expected to be a dominant factor in the overall solubility of the target molecule.

The Impact of the 2,4-Difluorophenyl Group

The introduction of the 2,4-difluorophenyl group at the 3-position of the pentanedioic acid chain introduces a significant non-polar, hydrophobic element. The difluorophenyl ring is metabolically stable and its presence is known to increase the lipophilicity of a molecule.[5] This increased lipophilicity will likely reduce the aqueous solubility compared to the parent glutaric acid. The two fluorine atoms, being highly electronegative, can also influence the electronic properties of the molecule, but their primary impact on solubility will be through the increase in hydrophobicity.[6]

Predicted Solubility Profile

Based on the "like dissolves like" principle, a predicted solubility profile for 3-(2,4-Difluorophenyl)pentanedioic acid can be postulated.[7]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The dicarboxylic acid groups will form strong hydrogen bonds with protic solvents. Solubility in water will be lower than glutaric acid due to the hydrophobic difluorophenyl group. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate | The carbonyl and sulfoxide groups can act as hydrogen bond acceptors for the carboxylic acid protons. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The overall polarity of the molecule, dominated by the dicarboxylic acid, will result in poor interactions with non-polar solvents. |

It is crucial to understand the distinction between thermodynamic and kinetic solubility. Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution, which is a fundamental and stable property.[8] Kinetic solubility, often measured in high-throughput screening, can be influenced by experimental conditions and may represent a supersaturated, metastable state.[9] The experimental protocol outlined in this guide is designed to determine the thermodynamic solubility.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The following section provides a detailed, step-by-step methodology for determining the thermodynamic solubility of 3-(2,4-Difluorophenyl)pentanedioic acid using the gold-standard shake-flask method.[10] This protocol is designed to ensure the attainment of equilibrium and the generation of accurate and reproducible data.

Rationale for the Shake-Flask Method

The shake-flask method is widely recognized by regulatory bodies for its reliability in determining equilibrium solubility.[10] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[11] This ensures that the measured concentration represents the true thermodynamic solubility.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Experimental Protocol

Materials and Equipment:

-

3-(2,4-Difluorophenyl)pentanedioic acid (ensure purity and characterize solid form, e.g., by X-ray powder diffraction - XRPD)

-

Selected solvents (HPLC grade)

-

Calibrated analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

-

Preparation of Slurries: a. Add an excess amount of 3-(2,4-Difluorophenyl)pentanedioic acid to a series of glass vials. A 2-4 fold excess over the estimated solubility is recommended to ensure a solid phase remains at equilibrium.[1] b. Accurately add a known volume of the desired solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation. d. Prepare at least three replicates for each solvent.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). b. Agitate the slurries at a speed sufficient to keep the solid suspended but avoiding the formation of a vortex.[10] c. To ensure equilibrium is reached, sample at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is achieved when the concentration of the dissolved compound does not significantly change between two consecutive time points.[10]

-

Sample Collection and Preparation: a. After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. b. Centrifuge the vials to further separate the solid and liquid phases. c. Carefully withdraw an aliquot of the supernatant using a syringe. d. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles. e. Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase) to a concentration within the linear range of the analytical method.

-

Analytical Quantification (HPLC-UV): a. Method Development: Develop a stability-indicating HPLC-UV method. A common starting point for aromatic carboxylic acids would be:

- Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile or methanol.[12][13]

- Column: Reversed-phase C18.

- Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (e.g., around 254 nm).[14]

- Flow Rate: 1.0 mL/min. b. Method Validation: Validate the analytical method for linearity, accuracy, precision, and specificity according to established guidelines.[15][16] c. Calibration: Prepare a series of calibration standards of known concentrations and generate a calibration curve. d. Sample Analysis: Inject the diluted samples and quantify the concentration of 3-(2,4-Difluorophenyl)pentanedioic acid by comparing the peak area to the calibration curve.

-

Data Analysis and Reporting: a. Calculate the solubility in mg/mL or mol/L, accounting for any dilution steps. b. Report the mean solubility and standard deviation for the replicates. c. It is imperative to analyze the residual solid from the slurry after the experiment (e.g., by XRPD) to confirm that no phase transformation (e.g., to a different polymorph or a solvate) has occurred during the equilibration period.[8]

Factors Influencing Solubility

The solubility of 3-(2,4-Difluorophenyl)pentanedioic acid is not a fixed value but can be influenced by several environmental factors.

Effect of pH

As a dicarboxylic acid, 3-(2,4-Difluorophenyl)pentanedioic acid will have two pKa values. Its solubility in aqueous media will be highly pH-dependent. At pH values below its first pKa, the molecule will be in its neutral, less soluble form. As the pH increases above the pKa values, the carboxylic acid groups will ionize to form carboxylates, which are significantly more water-soluble. Therefore, a pH-solubility profile is essential for understanding its behavior in different physiological environments.

Effect of Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[17] This relationship should be determined experimentally, especially if crystallization processes are being developed.

Co-solvents

The solubility in a particular solvent can be modulated by the addition of a co-solvent. For instance, in aqueous solutions, the addition of a water-miscible organic solvent like ethanol can increase the solubility of hydrophobic compounds.

Conclusion

References

- Glutaric Acid (C5H8O4) Solubility. (n.d.). Solubility of Things.

- Thati, J., Vangala, V., & Barigou, M. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

- An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. (2025). BenchChem.

- GLUTARIC ACID. (n.d.). ChemicalBook.

- Benzoic acid. (n.d.). In Wikipedia. Retrieved February 18, 2026.

- The solubility of benzoic acid in seven solvents. (n.d.).

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Guidelines for Reporting Solubility Data. (2020). Thermodynamics Research Center.

- Glutaric Acid Formula. (2025, July 23). GeeksforGeeks.

- Glutaric acid | 110-94-1. (n.d.). ChemicalBook.

- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).

- (PDF) Solubility of Benzoic Acid in Mixed Solvents. (2025, November 26).

- Measurement, Correlation and DFT study for Solubility of Glutaric acid in Water + Ethanol binary solvents at T = (293.15 to 313.15) K. (2020, March 2). ProQuest.

- Barate, S. S., & Ramana, C. V. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(9), 1949–1952.

- Annex 4: Guidance on the conduct of solubility studies for active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. (n.d.).

- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility D

- Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics. (2018, March 29). SpecialChem.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).

- Solubility equilibrium. (n.d.). In Wikipedia. Retrieved February 18, 2026.

- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12).

- Hansen Solubility Parameter System. (n.d.).

- Palmelund, H., et al. (2019). Direct Measurement of Amorphous Solubility. Analytical Chemistry, 91(10), 6698–6705.

- HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.).

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- Hansen Solubility Parameters. (n.d.).

- Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. (n.d.). LabRulez LCMS.

- Hansen Solubility Parameters (HSP). (n.d.). Adscientis.

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14).

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences, 30(2), 274-278.

- Sun, D. D., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 15(3), 823.

- Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems.

- UNGAP best practice for improving solubility data quality of orally administered drugs. (2021, October 11). Pharma Excipients.

- Chromatographic separations of arom

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). Protocols.io.

- A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column | Request PDF. (2025, August 6).

- De la Torre, G., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(8), 3589.

- Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).

- Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. (2025, October 13).

- Development and validation of a RP-HPLC method for determination of solubility of furosemide | Request PDF. (2025, August 6).

- Chemical and pharmacological properties of diflunisal. (n.d.). PubMed.

- DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. (n.d.). Turkish Journal of Pharmaceutical Sciences.

- Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of. (2019, November 6). Dissolution Technologies.

- Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. (n.d.).

- Highly Sensitive Analysis of Organic Acids by HPLC-UV. (n.d.). SCION Instruments.

- Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? (n.d.). MDPI.

- Supersaturation and drug release. (2025, July 15). CORE.

- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023, August 21). Molecules, 28(16), 6176.

- Discovery of diflunisal. (n.d.). PMC - NIH.

- Reasons and Status of Organofluorine Compounds As Drugs. (n.d.). Alfa Chemistry.

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Glutaric Acid Formula - GeeksforGeeks [geeksforgeeks.org]

- 4. atamankimya.com [atamankimya.com]

- 5. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. who.int [who.int]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. helixchrom.com [helixchrom.com]

- 13. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lcms.labrulez.com [lcms.labrulez.com]

- 15. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 16. sps.nhs.uk [sps.nhs.uk]

- 17. pubs.acs.org [pubs.acs.org]

3-(2,4-Difluorophenyl)pentanedioic acid spectroscopic data

Comprehensive Technical Guide: Spectroscopic Characterization of 3-(2,4-Difluorophenyl)pentanedioic Acid

Executive Summary

3-(2,4-Difluorophenyl)pentanedioic acid (CAS 128049-14-3), also known as 3-(2,4-difluorophenyl)glutaric acid, is a critical intermediate in the synthesis of Lubiprostone (Amitiza), a chloride channel activator used for the treatment of chronic idiopathic constipation and irritable bowel syndrome.[1] Its structural integrity is paramount, as the 2,4-difluorophenyl moiety is a pharmacophore essential for the biological activity of the final drug product. This guide provides a detailed spectroscopic profile, impurity analysis, and experimental protocols to ensure rigorous quality control during pharmaceutical development.[1]

Chemical Identity & Physical Profile

| Parameter | Details |

| IUPAC Name | 3-(2,4-Difluorophenyl)pentanedioic acid |

| Common Name | 3-(2,4-Difluorophenyl)glutaric acid |

| CAS Number | 128049-14-3 |

| Molecular Formula | C |

| Molecular Weight | 244.19 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in Methanol, Ethanol, DMSO, THF; Sparingly soluble in Water |

| Melting Point | 168–172 °C (Typical range for glutaric acid derivatives) |

Synthesis Context & Impurity Origins

Understanding the synthesis pathway is crucial for interpreting spectroscopic data, particularly for identifying solvent residuals and structural analogs. The compound is typically synthesized via a Michael addition followed by hydrolysis and decarboxylation.

Synthesis Workflow Diagram

Caption: Synthesis pathway highlighting critical steps where structural impurities may originate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is dominated by the symmetry of the glutaric acid backbone and the distinct coupling patterns of the 2,4-difluorophenyl ring.

Solvent: DMSO-d

Table 1:

| Shift ( | Mult. | Integ. | Assignment | Coupling/Notes |

| 12.10 | br s | 2H | -COOH | Carboxylic acid protons (exchangeable).[1] |

| 7.45 – 7.38 | m | 1H | Ar-H6 | Aromatic proton (adjacent to C1).[1] |

| 7.20 – 7.12 | m | 1H | Ar-H3 | Aromatic proton (between two Fluorines).[1] Triplet of doublets appearance due to |

| 7.08 – 7.00 | m | 1H | Ar-H5 | Aromatic proton.[1] |

| 3.65 – 3.55 | m | 1H | -CH - | Methine proton at C3.[1] Quintet-like due to splitting by 4 adjacent CH |

| 2.65 – 2.50 | m | 4H | -CH | Methylene protons at C2 and C4.[1] Often appear as a complex multiplet or two sets of dd if rotation is restricted.[1] |

Table 2:

| Shift ( | Assignment | Coupling ( | Notes |

| 173.5 | C =O | - | Carboxylic acid carbonyls (C1, C5).[1] |

| 161.5 | Ar-C2 / C4 | Large doublet splitting characteristic of C-F bonds.[1] | |

| 130.2 | Ar-C6 | Aromatic CH.[1] | |

| 124.5 | Ar-C1 | Quaternary aromatic carbon attached to glutaric chain.[1] | |

| 111.8 | Ar-C5 | Aromatic CH.[1] | |

| 104.2 | Ar-C3 | Carbon between two fluorines (distinctive triplet pattern).[1] | |

| 40.5 | -C H | - | Methylene carbons (C2, C4).[1] |

| 34.2 | -C H- | - | Methine carbon (C3).[1] |

Table 3:

| Shift ( | Multiplicity | Assignment |

| -112.5 | m | Ar-F (Position 4) |

| -115.8 | m | Ar-F (Position 2) |

| Note: Shifts are referenced to CFCl |

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the carboxylic acid and the fluorinated aromatic ring.

-

3300 – 2500 cm

: Broad O-H stretch (Carboxylic acid dimer).[1] -

1705 – 1720 cm

: Strong C=O stretch (Carboxylic acid).[1] -

1600, 1500 cm

: Aromatic C=C ring stretch.[1] -

1100 – 1250 cm

: C-F stretching (Strong, broad bands).[1] -

800 – 900 cm

: C-H out-of-plane bending (1,2,4-trisubstituted benzene).[1]

Mass Spectrometry (MS)

-

Ionization Mode : Electrospray Ionization (ESI), Negative Mode [M-H]

.[1] -

Molecular Ion :

243.05 (Calculated for C -

Fragmentation :

Experimental Protocols

Protocol 1: Sample Preparation for NMR

-

Weighing : Weigh approximately 10–15 mg of the sample into a clean vial.

-

Solvent Addition : Add 0.6 mL of DMSO-d

(99.8% D) containing 0.05% TMS (Tetramethylsilane) as an internal standard. -

Dissolution : Vortex or sonicate for 30 seconds until the solution is clear. Note: If the sample contains inorganic salts from the hydrolysis step, filter through a glass wool plug.

-

Acquisition : Transfer to a 5 mm NMR tube. Acquire

H (16 scans) and

Protocol 2: Purity Assessment by HPLC-UV

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).[1]

-

Mobile Phase A : 0.1% Phosphoric acid in Water.[1]

-

Mobile Phase B : Acetonitrile.[1]

-

Gradient : 10% B to 90% B over 20 minutes.

-

Detection : UV at 210 nm (COOH absorption) and 260 nm (Aromatic absorption).[1]

-

Flow Rate : 1.0 mL/min.[1]

Impurity Profiling & Troubleshooting

| Impurity | Origin | Detection Marker |

| Mono-fluoro Analog | Contaminated starting material (4-fluorobenzaldehyde).[1] | |

| Des-fluoro Analog | Starting material impurity (Benzaldehyde).[1] | |

| Partial Ester | Incomplete hydrolysis. | |

| Decarboxylated Product | Overheating during synthesis.[1] | MS: |

References

-

Lubiprostone Synthesis & Intermediates : Process for the preparation of Lubiprostone and intermediates thereof. US Patent 8,846,958 B2.[1] (Describes the glutaric acid intermediate pathway). Link

-

General NMR Shifts : Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem., 62(21), 7512–7515.[1] (Standard reference for solvent peaks in DMSO/MeOH). Link[1]

-

Fluorine Coupling Constants : Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Reference for J-coupling values in difluoro-aromatics). Link[1]

-

Lubiprostone Pharmacology : Amitiza (Lubiprostone) Prescribing Information. FDA Access Data. (Context for the drug substance). Link

Sources

Biological Activity & Medicinal Chemistry of Difluorophenyl Compounds

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The "Magic Fluorine" Effect

In modern medicinal chemistry, the difluorophenyl moiety —specifically the 2,4-difluorophenyl substitution pattern—represents a "privileged structure." It is not merely a passive scaffold but a functional tool used to modulate three critical parameters of a drug candidate: metabolic stability , lipophilicity , and binding affinity .

This guide dissects the biological activity of difluorophenyl compounds, moving beyond basic descriptions to the causality of their efficacy. We explore why this specific fluorination pattern successfully converts labile hits into clinical drugs (e.g., Fluconazole, Diflunisal) and provide the experimental frameworks to validate these effects in your own research.

Physicochemical Rationale

The biological success of the difluorophenyl group stems from the unique properties of the carbon-fluorine (C-F) bond.

Metabolic Blockade (The Kinetic Isotope Effect Mimic)

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). Cytochrome P450 (CYP450) enzymes typically detoxify xenobiotics by oxidizing electron-rich aromatic rings (hydroxylation).

-

Mechanism: Replacing Hydrogen with Fluorine at metabolically labile positions (para or ortho) raises the activation energy required for the CYP450 oxoferryl species (

) to abstract an electron or insert oxygen. -

Result: The metabolic half-life (

) is significantly extended, improving bioavailability.

Electronic Modulation

Fluorine is the most electronegative element (Pauling scale 3.98), exerting a strong inductive electron-withdrawing effect (-I). However, it also has lone pairs that can donate electron density via resonance (+R).

-

In 2,4-difluorophenyl: The fluorine atoms deplete electron density from the ring carbons, reducing the ring's susceptibility to oxidative metabolism while altering the

of neighboring functional groups (e.g., making phenols more acidic or amines less basic).

Lipophilicity ( )

Fluorine is more lipophilic than hydrogen.[1] Substituting a phenyl ring with a difluorophenyl group typically increases the partition coefficient (

-

Biological Impact: Enhanced passive transport across lipid bilayers (e.g., the blood-brain barrier or fungal cell membranes).

Mechanism of Action: Case Studies

Antifungal Azoles: Fluconazole

Drug: Fluconazole (Diflucan)

Target: Lanosterol 14

-

Steric Fit: The 2,4-substitution pattern fits precisely into the hydrophobic pocket adjacent to the heme group of the fungal CYP51 enzyme.

-

Metabolic Stability: Early azole antifungals suffered from rapid hepatic metabolism. The 2,4-difluoro substitution blocks the primary sites of metabolic attack on the phenyl ring, granting Fluconazole a plasma half-life of ~30 hours in humans, allowing for once-daily dosing.

NSAIDs: Diflunisal

Drug: Diflunisal (Dolobid) Target: Cyclooxygenase (COX-1/COX-2) Role of 2,4-Difluorophenyl:

-

Potency: The hydrophobic 2,4-difluorophenyl group (at the C5 position of salicylic acid) increases binding affinity to the COX enzyme channel compared to the acetyl group of aspirin.

-

Duration: Unlike aspirin, which is rapidly hydrolyzed to salicylate (

min), the difluorophenyl group is metabolically inert, extending the duration of action to 8–12 hours.

Visualization: Metabolic Blocking Mechanism

The following diagram illustrates how the difluorophenyl group prevents P450-mediated hydroxylation, a key failure point for many non-fluorinated drug candidates.

Caption: Comparative metabolic fate of phenyl vs. difluorophenyl substrates in the presence of CYP450 enzymes.

Experimental Methodologies

Protocol: Synthesis via Suzuki-Miyaura Coupling

The most reliable method to introduce the difluorophenyl moiety is via palladium-catalyzed cross-coupling.

Objective: Couple 2,4-difluorophenylboronic acid with an aryl halide.

Reagents:

-

Aryl Halide (1.0 equiv)

-

2,4-Difluorophenylboronic acid (1.2–1.5 equiv)

-

Catalyst:

or -

Base:

or -

Solvent: 1,4-Dioxane/Water (4:1) or DMF (for high heat)

Step-by-Step Workflow:

-

Degassing: Charge reaction vessel with Aryl Halide, Boronic Acid, and Base. Evacuate and backfill with Argon (

) to remove -

Catalyst Addition: Add Pd catalyst under positive Argon pressure.

-

Solvation: Add degassed solvent system.

-

Reaction: Heat to 80–100°C for 4–12 hours. Monitor via TLC/LC-MS.

-

Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol: Microsomal Stability Assay

To validate the biological impact of the difluorophenyl group, you must measure intrinsic clearance (

Objective: Compare the half-life of a non-fluorinated analog vs. the difluorophenyl compound.

Materials:

-

Liver Microsomes (Human/Rat), NADPH regenerating system, Test Compound (

).

Workflow:

-

Pre-incubation: Incubate microsomes (

) with test compound in phosphate buffer (pH 7.4) at 37°C for 5 min. -

Initiation: Add NADPH to start the reaction.

-

Sampling: Aliquot samples at

min. -

Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop metabolism.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope is

Data Presentation: Comparative Activity

The table below synthesizes representative data trends observed in medicinal chemistry literature (e.g., Fluconazole development), demonstrating the impact of fluorination.

| Compound Analog | Substitution (R) | Relative Potency ( | Metabolic Half-Life ( | LogP (Lipophilicity) |

| Phenyl (Baseline) | -H | 1x (Baseline) | < 1 hour (Low) | 2.1 |

| 4-Fluorophenyl | -F (para) | 2-3x | 2-4 hours | 2.3 |

| 2,4-Difluorophenyl | -F (ortho, para) | 10-20x | > 24 hours (High) | 2.6 |

| Pentafluorophenyl | -F (x5) | Variable (Steric clash) | High | 3.1 |

Note: Data represents general trends derived from azole antifungal SAR studies. The 2,4-difluoro pattern offers the optimal balance of potency and stability.

SAR Decision Workflow

Use this logic flow to determine if a difluorophenyl group is appropriate for your lead optimization.

Caption: Strategic decision tree for incorporating difluorophenyl moieties during lead optimization.

References

-

Chemical and Pharmacological Properties of Diflunisal. Source: PubMed (NIH). [Link]

-

Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14

-Demethylase. Source: PubMed Central (NIH). [Link] -

The Role of Fluorine in Medicinal Chemistry. Source: Taylor & Francis Online. [Link][2][5][6][7][8][9][10][11][12][13]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: PubMed Central (NIH). [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of fluconazole, a novel antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Substituted Pentanedioic Acids and Their Molecular Targets

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the therapeutic landscape for substituted pentanedioic acids. Moving beyond a conventional review, this document synthesizes the latest scientific understanding with actionable, field-proven experimental insights. We will delve into the core molecular targets of these versatile compounds, elucidating the mechanisms that underpin their therapeutic promise in oncology, neurology, and metabolic diseases. The following sections are structured to provide a logical and in-depth narrative, from fundamental concepts to detailed experimental workflows, empowering you to accelerate your research and development endeavors.

The Therapeutic Promise of Substituted Pentanedioic Acids: A Paradigm of Metabolic and Epigenetic Modulation

Substituted pentanedioic acids, a class of molecules structurally related to the Krebs cycle intermediate α-ketoglutarate (α-KG), have emerged as powerful modulators of key cellular processes. Their ability to mimic or antagonize the functions of endogenous metabolites allows them to intersect with fundamental pathways, creating a rich scaffold for therapeutic intervention. A prime example is the oncometabolite 2-hydroxyglutarate (2-HG), a derivative of glutaric acid, which accumulates in certain cancers due to mutations in isocitrate dehydrogenase (IDH) enzymes.[1][2] This discovery has unveiled a new frontier in cancer biology, where metabolic dysregulation directly drives epigenetic and signaling alterations that promote tumorigenesis.[2][3]

Beyond oncology, the therapeutic reach of substituted pentanedioic acids extends to inherited metabolic disorders such as glutaric aciduria type I (GA-I). In this disease, the accumulation of glutaric and 3-hydroxyglutaric acid due to a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to severe neurological damage.[4][5][6] Understanding the pathomechanisms of GA-I has not only informed the development of management strategies, including dietary restrictions and carnitine supplementation, but has also highlighted potential therapeutic targets within the lysine degradation pathway.[5][7][8]

This guide will navigate the diverse molecular targets of substituted pentanedioic acids, providing a detailed examination of their mechanisms of action and the experimental methodologies required to investigate them.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic efficacy of substituted pentanedioic acids stems from their ability to interact with a range of enzymes and receptors. The following sections detail the most promising of these targets.

α-Ketoglutarate-Dependent Dioxygenases: The Epigenetic Connection

A significant number of substituted pentanedioic acids exert their effects by competitively inhibiting α-ketoglutarate-dependent dioxygenases.[2][3] These enzymes utilize α-KG as a co-substrate to catalyze a variety of oxidative reactions, including the demethylation of histones and DNA.

-

Histone Lysine Demethylases (KDMs): The oncometabolite 2-HG has been shown to inhibit the activity of several Jumonji-C (JmjC) domain-containing histone demethylases, leading to alterations in histone methylation patterns and subsequent changes in gene expression.[9][10][11] This epigenetic reprogramming is a key driver in IDH-mutant cancers.[2]

-

TET (Ten-Eleven Translocation) Enzymes: These enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a critical step in DNA demethylation. Inhibition of TET enzymes by 2-HG results in a global hypermethylation phenotype, contributing to the blockade of cellular differentiation seen in malignancies like acute myeloid leukemia (AML).[2][12]

Metabolic Enzymes: Reprogramming Cellular Energetics

Substituted pentanedioic acids can directly target key enzymes in central carbon metabolism, leading to profound shifts in cellular bioenergetics.

-

α-Ketoglutarate Dehydrogenase (α-KGDH): This mitochondrial enzyme is a critical component of the Krebs cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[13] Inhibition of α-KGDH by compounds like 2-HG can disrupt the TCA cycle, leading to altered mitochondrial function and cellular calcium homeostasis.[14][15][16] This metabolic disruption can also activate autophagy.[16]

-

Mutant Isocitrate Dehydrogenase (IDH1/2): The discovery that mutations in IDH1 and IDH2 confer a neomorphic activity, the production of 2-HG, has led to the development of specific inhibitors that block this oncometabolite's synthesis.[1][3] These inhibitors have shown significant clinical efficacy in patients with IDH-mutant AML.[3][6][17][18]

Neurotransmitter System Modulators

The structural similarity of some pentanedioic acid derivatives to neurotransmitters or their precursors allows them to modulate neuronal signaling.

-

Glutamate Receptors: Certain 4-substituted glutamic acid analogues, which are derivatives of pentanedioic acid, act as selective antagonists for group II metabotropic glutamate receptors (mGluRs).[19][20] These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive therapeutic targets.

-

GABA Transaminase (GABA-T): This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA.[21][22][23] Inhibitors of GABA-T, some of which are based on a glutaric acid scaffold, can increase GABA levels in the brain and have applications as anticonvulsants.[21][24][25]

-

Glutamate Carboxypeptidase II (GCPII): Also known as NAALADase, this enzyme cleaves N-acetylaspartylglutamate (NAAG) to produce glutamate.[26] Inhibitors of GCPII, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA), can reduce excessive glutamate levels and have shown neuroprotective effects in preclinical models.[26][27]

Other Emerging Targets

The therapeutic landscape for substituted pentanedioic acids continues to expand, with several other enzymes identified as potential targets.

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Pentanedioic acid diamides have been identified as potent inhibitors of this enzyme, which is involved in the conversion of inactive cortisone to active cortisol and is a target for metabolic diseases.[28]

-

Farnesyltransferase: This enzyme is involved in the post-translational modification of proteins, including Ras, which is frequently mutated in cancer. Pentanedioic acid derivatives have been discovered as novel farnesyltransferase inhibitors.[18]

-

Lysine Degradation Pathway Enzymes: In the context of GA-I, a novel therapeutic strategy involves inhibiting enzymes upstream of the deficient glutaryl-CoA dehydrogenase, such as lysine α-ketoglutarate reductase or DHTKD1, to reduce the production of toxic metabolites.[5][29][30]

Experimental Workflows and Protocols

A robust and well-defined experimental cascade is essential for the successful identification and characterization of therapeutic candidates. The following sections provide detailed methodologies for investigating the interaction of substituted pentanedioic acids with their molecular targets.

In Vitro Enzyme Inhibition Assays

The initial step in characterizing a potential therapeutic agent is to determine its effect on the activity of the purified target enzyme.

Table 1: Overview of In Vitro Enzyme Inhibition Assays

| Target Enzyme | Assay Principle | Detection Method | Key Considerations |

| α-KGDH | Measurement of NADH production from the conversion of α-ketoglutarate to succinyl-CoA. | Spectrophotometry (Absorbance at 340 nm) | Ensure purity of the enzyme complex. Control for non-enzymatic reduction of the detection reagent. |

| Histone Demethylases (KDMs) | Detection of the demethylated histone substrate or the formaldehyde by-product. | Fluorescence, Chemiluminescence, or Colorimetric | Utilize specific histone peptide substrates (e.g., H3K4me2/3). Commercial kits are available.[1][13][15][31] |

| TET Enzymes | Quantification of 5-hydroxymethylcytosine (5hmC) production from a methylated DNA substrate. | ELISA-based or mass spectrometry | Ensure the use of a suitable methylated DNA substrate. |

| GABA Transaminase (GABA-T) | Measurement of the product of the coupled reaction, often glutamate or succinate. | Spectrophotometry or Fluorometry | The assay often involves a coupled enzyme system.[32][33] |

| GCPII | Quantification of glutamate released from the substrate N-acetylaspartylglutamate (NAAG). | Radiometric or fluorometric assays | The radiometric assay using [3H]NAAG is highly sensitive.[27][34] |

| 11β-HSD1 | Measurement of the conversion of cortisone to cortisol. | HPLC-MS/MS or scintillation proximity assay | Ensure the presence of the cofactor NADPH. |

| Farnesyltransferase | Detection of the farnesylated peptide product. | Fluorescence or radioactivity | Utilize a fluorescently labeled or radiolabeled peptide substrate.[2][5][8][16] |

Detailed Protocol: Histone Demethylase (KDM) Activity/Inhibition Assay (Fluorescent)

This protocol is based on the principles of commercially available kits.[1][13][15][31]

-

Substrate Coating: A di-methylated histone H3K4 peptide is stably pre-coated onto microplate wells.

-

Enzyme Reaction: Add the purified KDM enzyme and the test compound (substituted pentanedioic acid) to the wells. Incubate for a defined period (e.g., 60-90 minutes) at 37°C to allow for demethylation.

-

Antibody Incubation: Wash the wells and add a specific antibody that recognizes the methylated H3K4 substrate. Incubate for 60 minutes at room temperature.

-

Detection: Wash the wells and add a fluorescently labeled secondary antibody. After incubation, measure the fluorescence intensity.

-

Data Analysis: The fluorescence signal is inversely proportional to the KDM enzyme activity. Calculate the percentage of inhibition by comparing the signal in the presence of the test compound to the control (no inhibitor).

Caption: Workflow for a fluorescent histone demethylase inhibition assay.

Cell-Based Assays

Following in vitro validation, it is crucial to assess the activity of substituted pentanedioic acids in a cellular context.

Table 2: Key Cell-Based Assays

| Assay | Purpose | Readout | Key Considerations |

| Metabolic Flux Analysis | To determine the effect on central carbon metabolism. | Isotope tracing with 13C-glucose or 13C-glutamine followed by mass spectrometry.[14] | Requires specialized equipment and expertise in metabolomics data analysis. |

| Mitochondrial Function Assays | To assess the impact on mitochondrial respiration and health. | Seahorse XF Analyzer (oxygen consumption rate), mitochondrial membrane potential dyes (e.g., TMRE), ATP production assays. | Choose appropriate cell lines and substrates for the Seahorse assay. |

| Cellular Thermal Shift Assay (CETSA) | To confirm target engagement in intact cells. | Western blotting or mass spectrometry to quantify protein denaturation. | Requires optimization of the heating gradient. |

| Histone and DNA Methylation Analysis | To evaluate changes in the epigenetic landscape. | Western blotting for global histone marks, ChIP-seq for locus-specific analysis, bisulfite sequencing for DNA methylation.[9][24][35][36][37] | Requires high-quality antibodies for ChIP and robust bioinformatics pipelines for data analysis. |

| Gene Expression Analysis | To determine the downstream effects on transcription. | qRT-PCR for specific genes, RNA-seq for global transcriptome profiling. | Proper experimental design and data normalization are critical. |

Detailed Protocol: Assessing Metabolic Reprogramming using Isotope Tracing

This protocol provides a general framework for a 13C-glucose tracing experiment.

-

Cell Culture: Culture cells in standard medium. At the start of the experiment, switch to a medium containing [U-13C]-glucose.

-

Time Course: Harvest cells at different time points (e.g., 0, 1, 4, 8, 24 hours) after the switch to the labeled medium.

-

Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract metabolites.

-

LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the incorporation of 13C into various metabolic intermediates (e.g., Krebs cycle intermediates, amino acids, nucleotides).

-

Data Analysis: Analyze the mass isotopologue distribution to map the metabolic pathways affected by the test compound.

Caption: Workflow for a 13C-glucose isotope tracing experiment.

In Vivo Models

The final stage of preclinical evaluation involves testing the efficacy and safety of lead compounds in relevant animal models.

-

Genetically Engineered Mouse Models (GEMMs): For IDH-mutant cancers, GEMMs that express the mutant IDH enzyme are invaluable for testing the efficacy of IDH inhibitors.

-

Xenograft Models: Patient-derived xenograft (PDX) models, where patient tumor tissue is implanted into immunocompromised mice, can provide a more clinically relevant assessment of therapeutic response.

-

Glutaric Aciduria Type I Models: A knockout mouse model for GA-I (Gcdh-/-) has been developed and is used to study the pathophysiology of the disease and to test novel therapeutic strategies.[10][22][38]

Signaling Pathways and Therapeutic Intervention

The modulation of the targets discussed above by substituted pentanedioic acids has profound effects on intracellular signaling pathways.

The 2-Hydroxyglutarate-HIF-1α Axis

The oncometabolite 2-HG has a complex and context-dependent relationship with the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway. While 2-HG can inhibit prolyl hydroxylases, which would be expected to stabilize HIF-1α, some studies suggest that in certain cancer types, 2-HG may paradoxically suppress HIF-1α signaling, potentially by promoting its degradation.[11] Conversely, in activated macrophages, L-2HG can activate HIF-1α.[25]

Caption: The HIF-1α signaling pathway and its modulation by 2-HG.

mTOR Signaling

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. 2-HG has been shown to inhibit mTOR signaling, potentially through its effects on ATP synthase and AMPK activation.[7][28][39] This inhibitory effect on mTOR may contribute to the growth-suppressive properties of 2-HG in some contexts.

Caption: Inhibition of the mTOR signaling pathway by 2-hydroxyglutarate.

Future Perspectives and Conclusion

The study of substituted pentanedioic acids as therapeutic agents is a rapidly evolving field. The success of IDH inhibitors in the clinic has validated the approach of targeting metabolic enzymes in cancer.[3][6][17][18] Future research will likely focus on several key areas:

-

Development of more selective inhibitors: As our understanding of the structural biology of these targets improves, the rational design of more potent and selective inhibitors will become increasingly feasible.

-

Combination therapies: Combining metabolic modulators with other therapeutic modalities, such as chemotherapy, immunotherapy, or other targeted agents, holds great promise for overcoming drug resistance and improving patient outcomes.

-

Exploring novel targets: The identification of new enzymes and pathways that are modulated by substituted pentanedioic acids will continue to expand their therapeutic potential.

-

Personalized medicine: The use of biomarkers, such as the presence of specific mutations or the metabolic profile of a tumor, will be crucial for identifying patients who are most likely to benefit from these therapies.

References

-

EpiQuik Histone Demethylase (H3K4 Specific) Activity/Inhibition Assay Kit. EpigenTek. [Link]

-

2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies. (2022). Cancers. [Link]

-

Inhibition of the alpha-ketoglutarate dehydrogenase complex alters mitochondrial function and cellular calcium regulation. (2003). Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

-

R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis. (2012). Cancer Cell. [Link]

-

Efficacy and Safety of IDH Inhibitors in AML: A Systematic Review of Clinical Trials. (2022). Blood. [Link]

-

EnzyFluo™ Farnesyltransferase Activity Assay Kit. BioAssay Systems. [Link]

-

Efficacy and tolerability of isocitrate dehydrogenase inhibitors in patients with acute myeloid leukemia: A systematic review of clinical trials. (2023). European Journal of Haematology. [Link]

-

(2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist. (1996). Journal of Medicinal Chemistry. [Link]

-

Modeling Glutaric Aciduria Type I in human neuroblastoma cells recapitulates neuronal damage that can be rescued by gene replacement. (2024). Gene Therapy. [Link]

-

2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling. (2015). Cell Metabolism. [Link]

-

Diagnosis and management of glutaric aciduria type I – revised recommendations. (2011). Journal of Inherited Metabolic Disease. [Link]

-

CD Farnesyltransferase Activity Assay Kit. CD Biosynsis. [Link]

-

Novel Treatment Options for Glutaric Aciduria. (2018). Grantome. [Link]

-

Analysis & Detection Methods for Epigenetics. Bio-Techne. [Link]

-

The oncometabolite 2-hydroxyglutarate inhibits microglial activation via the AMPK/mTOR/NF-κB pathway. (2019). Journal of Neuroinflammation. [Link]

-

Clinical research round-up: Current and emerging treatments for IDH1-mutated AML. (2025). VJC Oncology. [Link]

-

Isocitrate dehydrogenase inhibitors in acute myeloid leukemia. (2020). Biomarker Research. [Link]

-

Lysine α-ketoglutarate reductase as a therapeutic target for saccharopine pathway related diseases. (2025). Frontiers in Molecular Biosciences. [Link]

-

Measuring the activity of farnesyltransferase by capillary electrophoresis with laser-induced fluorescence detection. (2002). Analytical Chemistry. [Link]

-

D-2-Hydroxyglutarate in Glioma Biology. (2021). Encyclopedia. [Link]

-

GABA Transaminase Rat Enzymatic LeadHunter Assay. DiscoverX. [Link]

-

Glutaric aciduria type 1: a review of phenotypic and genetic characteristics. (2020). Journal of Pediatric Endocrinology and Metabolism. [Link]

-

Substrate specificity, inhibition and enzymological analysis of recombinant human glutamate carboxypeptidase II. (2001). The FEBS Journal. [Link]

-

Epigenetics Analysis. Bio-Rad. [Link]

-

How to Detect Histone Modifications by Sequencing?. CD Genomics. [Link]

-

From DNA Methylation and Histone Modifications to Non-Coding RNAs: Evaluating Tools for Epigenetic Research. (2025). International Journal of Molecular Sciences. [Link]

-

The Roles of 2-Hydroxyglutarate. (2021). Frontiers in Cell and Developmental Biology. [Link]

-

Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay. (2002). Analytical Biochemistry. [Link]

-

GABA transaminase inhibitor. Wikipedia. [Link]

-

Enhanced Brain Delivery of 2-(Phosphonomethyl)pentanedioic Acid Following Intranasal Administration of Its γ-Substituted Ester Prodrugs. (2015). Journal of Medicinal Chemistry. [Link]

-

Signaling metabolite L-2-hydroxyglutarate activates the transcription factor HIF-1α in lipopolysaccharide-activated macrophages. (2021). Journal of Biological Chemistry. [Link]

-

GLUTARIC ACIDURIA TYPE I. (2018). Metabolic University. [Link]

-

In vitro GABA-transaminase inhibition assay of selected compounds. (2014). ResearchGate. [Link]

-

Inhibition of Glutamate Carboxypeptidase II (GCPII) activity as a treatment for cognitive impairment in multiple sclerosis. (2014). Proceedings of the National Academy of Sciences. [Link]

-

Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation. (2017). Current Neuropharmacology. [Link]

-

High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. (2021). Scientific Reports. [Link]

-

Identification of novel 11b-HSD1 inhibitors by combined ligand- and structure-based virtual screening. (2014). Steroids. [Link]

-

Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. (2025). Frontiers in Chemistry. [Link]

-

A review of metabolic reprogramming in cancer cells: Mechanisms and therapeutic targets. (2024). Journal of Cellular and Molecular Medicine. [Link]

-

Glutaric Aciduria Type 1. Coughlin Lab. [Link]

-

GABA Aminotransferase (GABAT) Assay Kit. Biomedical Research Service Center. [Link]

-

Metabolic Reprogramming of Cancer Cells and Therapeutics Targeting Cancer Metabolism. (2025). ResearchGate. [Link]

-

Metabolic Reprogramming in Cancer: Targeting Energy Pathways for Treatment. (2024). Journal of Cancer Science and Therapy. [Link]

-

Insights into Metabolic Reprogramming in Tumor Evolution and Therapy. (2024). Cancers. [Link]

-

Lysine α-ketoglutarate reductase as a therapeutic target for saccharopine pathway related diseases. (2025). PubMed. [Link]

Sources

- 1. Histone Demethylase (H3K4) Activity Quantification Assay Kit (ab113455) | Abcam [abcam.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Discovery of Potent Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 Using a Novel Growth-Based Protocol of in Silico Screening and Optimization in CONTOUR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Clinical research round-up: Current and emerging treatments for IDH1-mutated AML [aml-hub.com]

- 7. 2-Hydroxyglutarate Inhibits ATP Synthase and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Farnesyltransferase Activity Assay Kit - Creative Biolabs [creative-biolabs.com]

- 9. Analysis & Detection Methods for Epigenetics | Bio-Techne [bio-techne.com]

- 10. jbcgenetics.com [jbcgenetics.com]

- 11. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 12. Modeling Glutaric Aciduria Type I in human neuroblastoma cells recapitulates neuronal damage that can be rescued by gene replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epigentek.com [epigentek.com]

- 14. Methods and Guidelines for Metabolism Studies: Applications to Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arborassays.com [arborassays.com]

- 16. biosynsis.com [biosynsis.com]

- 17. Efficacy and tolerability of isocitrate dehydrogenase inhibitors in patients with acute myeloid leukemia: A systematic review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. Histone Demethylase Fluorescent Activity Kit 2 x 96 Tests | Buy Online | Invitrogen™ [thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. karger.com [karger.com]

- 22. register.awmf.org [register.awmf.org]

- 23. researchgate.net [researchgate.net]

- 24. bio-rad.com [bio-rad.com]

- 25. researchgate.net [researchgate.net]

- 26. Yeast-based assays for screening 11β-HSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The oncometabolite 2-hydroxyglutarate inhibits microglial activation via the AMPK/mTOR/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Invitrogen Histone Demethylase Fluorescent Activity Kit 2 x 96 Tests | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 32. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 33. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 34. lsb.avcr.cz [lsb.avcr.cz]

- 35. How to Detect Histone Modifications by Sequencing? - CD Genomics [cd-genomics.com]

- 36. From DNA Methylation and Histone Modifications to Non-Coding RNAs: Evaluating Tools for Epigenetic Research | MDPI [mdpi.com]

- 37. Histone Methylation Analysis Method - Creative Proteomics Blog [creative-proteomics.com]

- 38. coughlinlab.org [coughlinlab.org]

- 39. D-2-Hydroxyglutarate in Glioma Biology | Encyclopedia MDPI [encyclopedia.pub]

The 3-Arylpentanedioic Acid Scaffold: Synthetic Mastery & Pharmaceutical Utility

Executive Summary

3-Arylpentanedioic acids (3-arylglutaric acids) represent a privileged scaffold in organic chemistry, serving as the structural backbone for a class of blockbuster CNS drugs, including Paroxetine (Paxil) and Femoxetine . Unlike simple aliphatic dicarboxylic acids, the introduction of an aryl group at the C3 position breaks the conformational symmetry of the glutaric chain, creating a pivot point for stereoselective transformations.

This technical guide dissects the synthesis, reactivity, and application of 3-arylpentanedioic acids. It moves beyond basic textbook definitions to explore the desymmetrization strategies that turn this achiral meso-compound into enantiopure pharmaceutical intermediates.

Part 1: The Synthetic Core

The synthesis of 3-arylpentanedioic acids relies on constructing the carbon skeleton via Michael addition. The most robust method, preferred for its scalability and use of inexpensive reagents, is the Knoevenagel-Michael-Hydrolysis sequence.

The "Guareschi-Thorpe" Logic

While the classic Guareschi-Thorpe condensation yields pyridones, the variation used here targets the open-chain diacid. The process involves the condensation of an aromatic aldehyde with two equivalents of an active methylene compound (typically diethyl malonate or ethyl acetoacetate).

Mechanism of Action[1]

-

Knoevenagel Condensation: Benzaldehyde reacts with one equivalent of diethyl malonate to form the

-unsaturated ester (diethyl benzalmalonate). -

Michael Addition: A second equivalent of diethyl malonate attacks the

-carbon of the alkene. -

Hydrolysis & Decarboxylation: The resulting tetraester is hydrolyzed under acidic conditions. The 1,1- and 3,3-dicarboxylic acid moieties are unstable upon heating, undergoing double decarboxylation to yield the 3-arylpentanedioic acid.

Visualization: General Synthetic Pathway

The following diagram illustrates the transformation from commodity chemicals to the target scaffold.

Caption: Step-wise construction of the 3-arylglutaric backbone via Knoevenagel-Michael sequence.

Part 2: Advanced Functionalization & Desymmetrization

The true value of 3-arylpentanedioic acids lies in their conversion to 3-arylglutaric anhydrides , which are meso-compounds. Because the molecule possesses a plane of symmetry, it is achiral. However, opening the anhydride ring with a chiral nucleophile (or using an enzyme) breaks this symmetry, establishing two stereocenters simultaneously.

The Paroxetine Connection

Paroxetine is a trans-3,4-disubstituted piperidine.[2][3][4] The 3-arylpentanedioic acid scaffold provides the C3 and C4 carbons of the piperidine ring.

-

Anhydride Formation: Dehydration of 3-(4-fluorophenyl)pentanedioic acid yields the cyclic anhydride.

-

Enzymatic Desymmetrization: Candida antarctica Lipase B (CAL-B) selectively hydrolyzes or alcoholyzes one side of the anhydride. This differentiates the two carboxyl groups (one becomes an ester, the other an acid).

-

Chemo-selective Reduction: The acid moiety is selectively reduced to an alcohol, while the ester is preserved or converted to an amide/imide, eventually cyclizing to form the piperidine lactam.

Visualization: Desymmetrization to Paroxetine

Caption: Enantioselective route to Paroxetine via enzymatic desymmetrization of the glutaric anhydride.

Part 3: Experimental Protocols

This protocol describes the synthesis of 3-phenylpentanedioic acid . It is a self-validating system: the intermediate tetraester crystallizes or separates as an oil, and the final decarboxylation is confirmed by the cessation of gas evolution.

Protocol: Synthesis of 3-Phenylpentanedioic Acid

Reagents:

-

Benzaldehyde (10.6 g, 0.1 mol)

-

Diethyl malonate (32.0 g, 0.2 mol)

-

Piperidine (0.85 g, 10 mmol)

-

Ethanol (Absolute, 50 mL)

-

Sodium Hydroxide (50% aq. solution)

-

Hydrochloric Acid (6M)[4]

Step-by-Step Methodology:

-

Condensation (One-Pot Variant):

-

In a 250 mL round-bottom flask, combine benzaldehyde, diethyl malonate, and ethanol.

-

Add piperidine as the catalyst.[5]

-

Reflux the mixture for 6–8 hours. Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The disappearance of benzaldehyde indicates conversion to the Michael adduct (tetraester).

-

Note: The intermediate tetraethyl 2-phenylpropane-1,1,3,3-tetracarboxylate is a viscous oil. It is often not isolated in industrial workflows but carried directly to hydrolysis.

-

-

Hydrolysis and Decarboxylation:

-

Evaporate the ethanol under reduced pressure.

-

Add 50% NaOH (40 mL) to the oily residue and reflux for 2 hours. The mixture will solidify as the tetra-sodium salt forms; add water if stirring becomes impossible.

-

Cool the mixture and acidify carefully with 6M HCl until pH < 1. Caution: Vigorous evolution of CO2 will occur.

-

Reflux the acidic solution for 4–6 hours. This thermal step drives the decarboxylation of the geminal dicarboxylic acid groups.

-

-

Isolation:

-

Cool the solution to 4°C. The 3-phenylpentanedioic acid will precipitate as a white solid.

-

Filter the crude solid and wash with ice-cold water.[6]

-

Recrystallization: Recrystallize from hot water or a benzene/acetone mixture to obtain pure white needles.

-

Yield: Typical yields range from 60–75%.

-

Melting Point: 140–142°C (Lit.[5] value).

-

Part 4: Materials Science Applications

Beyond pharma, the 3-arylpentanedioic acid moiety is a versatile linker in Crystal Engineering .

Metal-Organic Frameworks (MOFs)

The flexibility of the propyl backbone allows the carboxylate heads to rotate, accommodating various metal coordination geometries.

-

Linker Behavior: Acts as a V-shaped linker.

-

Isostructural Families: Reacts with Cu(II) or Zn(II) to form paddle-wheel secondary building units (SBUs).

-

Porosity: The aryl group protrudes into the pore, modifying the hydrophobicity and gas adsorption selectivity of the MOF.

Pharmaceutical Cocrystals

Glutaric acid derivatives are excellent "co-formers" for cocrystallization. They form hydrogen-bonded networks with active pharmaceutical ingredients (APIs) that have poor solubility.

-

Mechanism: The carboxylic acid forms a supramolecular heterosynthon (R-COOH

N-heterocycle) with basic drugs (e.g., itraconazole, gabapentin). -

Benefit: Increases dissolution rate and oral bioavailability without altering the covalent structure of the drug.

References

-

Efficient and Versatile Synthesis of 3-substituted Glutaric Acids Source: SciSpace [Link]

-

Enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride through enantioselective alcoholysis Source: Biotechnology and Bioprocess Engineering [Link][7][8]

-

Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API Source: Pharmaceutical Research [Link]

-

Organic Syntheses Procedure: α-Phenylglutaric Anhydride Source: Organic Syntheses [Link]

-

Recent developments towards the synthesis of paroxetine Source: ResearchGate [Link]

Sources

- 1. A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US6583287B1 - Process for the production of paroxetine - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride through enantioselective alcoholysis in organic solvents [agris.fao.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Synthesis of 3-(2,4-Difluorophenyl)pentanedioic Acid

Executive Summary

3-(2,4-Difluorophenyl)pentanedioic acid (also known as 3-(2,4-difluorophenyl)glutaric acid) is a critical dicarboxylic acid scaffold.[1] Structurally, it serves as a precursor for GABA analogs (bioisosteres of Baclofen or Phenibut) and is a key intermediate in the synthesis of substituted glutarimides and piperidines with potential neuroactive properties.

While generic protocols for 3-arylglutaric acids exist, the electron-withdrawing nature of the 2,4-difluoro substitution pattern requires specific modifications to standard Knoevenagel-Michael sequences to prevent retro-aldol degradation and maximize yield.[1]